

Detailed Analysis of Evidence and Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Anacetrapib

CAS No.: 875446-37-0

Cat. No.: S548849

Get Quote

The assessment of **anacetrapib** is primarily based on the **Randomized Evaluation of the Effects of Anacetrapib through Lipid modification (REVEAL)** trial, a large-scale, phase 3 outcomes study.

- **Trial Design:** REVEAL was a randomized, double-blind, placebo-controlled trial conducted across 431 sites in Europe, North America, and China [1].
- **Patient Population:** It enrolled **30,449 adults** (mean age 67; 84% male) with pre-existing atherosclerotic vascular disease [1] [2].
- **Intervention & Comparator:** Participants on a background of intensive atorvastatin therapy (mean baseline LDL-C 61 mg/dL) were randomized to receive either **anacetrapib 100 mg daily** or a matching placebo [1] [2].
- **Primary Outcome:** The pre-specified primary outcome was the time to the first **major coronary event**, a composite of coronary death, myocardial infarction (MI), or coronary revascularization [1].
- **Follow-up:** The initial in-trial treatment period had a median follow-up of 4.1 years [2]. This was followed by a post-trial follow-up for an additional median of 2.2 years, during which participants and investigators remained blinded to the initial treatment assignment [3].

Rationale for Discontinuation and Cross-Class Comparison

Despite achieving its primary efficacy endpoint, Merck decided not to pursue regulatory approval for **anacetrapib**. The decision was driven by a challenging risk-benefit and commercial proposition, primarily due to its **unique pharmacokinetic property** [4].

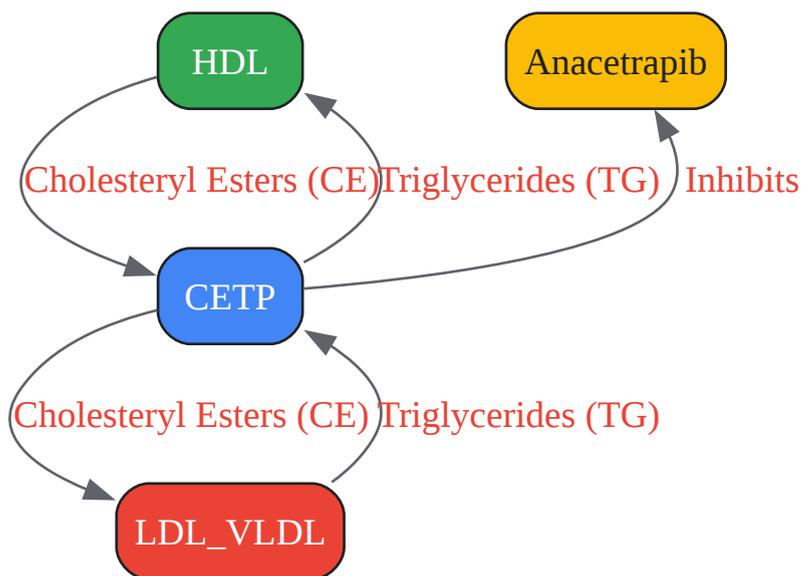
The drug is highly lipophilic and was found to **accumulate in adipose tissue** with prolonged dosing. This created a reservoir that led to an exceptionally long half-life, meaning the drug would remain in the body for a very long time after treatment cessation [4] [3]. While no specific long-term harms were identified, this accumulation presented an unknown risk that complicated the drug's profile.

For context, the following table compares **anacetrapib** with other CETP inhibitors, illustrating the mixed history of this drug class.

CETP Inhibitor	Key Clinical Trial	Efficacy on LDL-C	Cardiovascular Outcome	Status & Primary Reason
Torcetrapib	ILLUMINATE	Potent reduction	↑ Risk of events and death; early termination due to off-target toxicity (hypertension, electrolyte imbalance) [5] [6].	Failed (Safety)
Dalcetrapib	Dal-OUTCOMES	Minimal effect	No significant effect on primary endpoint; trial terminated early [5] [6].	Failed (Efficacy)
Evacetrapib	ACCELERATE	Potent reduction	No significant effect on primary endpoint; trial terminated early [5] [6].	Failed (Efficacy)
Anacetrapib	REVEAL	Modest reduction (17%)	↓ 9% reduction in major coronary events [5] [7].	Discontinued (Pharmacokinetics)
Obicetrapib	PREVAIL (Ongoing)	Potent reduction (~51% as monotherapy)	Outcome results expected in 2026; does not show significant accumulation [5] [8].	In Development

Mechanism of Action and Lipid Pathway

CETP mediates the transfer of cholesteryl esters (CE) from anti-atherogenic HDL particles to pro-atherogenic apolipoprotein B (ApoB)-containing particles (like LDL and VLDL) in exchange for triglycerides (TG) [5] [8]. **Anacetrapib** inhibits this process.



[Click to download full resolution via product page](#)

This inhibition results in a dual effect: a **decrease in LDL-C** (and ApoB) and an **increase in HDL-C**. The cardiovascular benefit of **anacetrapib** is now attributed primarily to the reduction of ApoB-containing lipoproteins rather than the elevation of HDL-C [8].

In summary, **anacetrapib** proved that the CETP inhibition mechanism could yield cardiovascular benefits, but its own profile was defined by a dissociation between efficacy and developability.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Randomized Evaluation of the Effects of Anacetrapib ... [sciencedirect.com]
2. Randomized Evaluation of the Effects of Anacetrapib ... [acc.org]

3. Long-term safety and efficacy of anacetrapib in patients with ... [pmc.ncbi.nlm.nih.gov]
4. Anacetrapib | MedPath [trial.medpath.com]
5. Recent advances in immunotherapy targeting CETP proteins ... [pmc.ncbi.nlm.nih.gov]
6. Comparative Effectiveness of Cholesteryl Ester Transfer ... [pmc.ncbi.nlm.nih.gov]
7. Merck Announces Results of REVEAL Outcomes Study ... [merck.com]
8. Cholesteryl ester transfer protein inhibition: a pathway to ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Detailed Analysis of Evidence and Protocols]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548849#anacetrapib-benefit-risk-profile-assessment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com